molecular formula C13H17F2N3O B5300971 2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}acetamide

2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}acetamide

Cat. No. B5300971
M. Wt: 269.29 g/mol
InChI Key: PQGZXXWEYKYXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}acetamide, commonly known as DAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAA is a piperidine-based compound that has been studied for its potential use in drug development, specifically in the treatment of cancer and neurological disorders.

Mechanism of Action

The mechanism of action of DAA involves its interaction with various cellular pathways. In cancer cells, DAA has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation. DAA also activates the JNK pathway, which induces apoptosis in cancer cells. In neurological cells, DAA has been shown to activate the Nrf2 pathway, which is involved in cellular stress response and antioxidant defense. DAA also inhibits the NF-κB pathway, which is involved in inflammation and cell death.
Biochemical and Physiological Effects:
DAA has been shown to have various biochemical and physiological effects in animal models. In cancer cells, DAA has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In neurological cells, DAA has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function. DAA has also been shown to have antioxidant and anti-inflammatory effects in various tissues.

Advantages and Limitations for Lab Experiments

DAA has several advantages for lab experiments, including its high purity, stability, and solubility in water. DAA is also relatively easy to synthesize and has a low toxicity profile. However, DAA has some limitations for lab experiments, including its limited solubility in organic solvents and its potential for off-target effects.

Future Directions

There are several future directions for the study of DAA. In cancer research, DAA could be studied in combination with other chemotherapeutic agents to enhance its efficacy and reduce toxicity. In neurological research, DAA could be studied in animal models of neurodegenerative diseases to further investigate its neuroprotective effects. Additionally, the potential for DAA to be used as a diagnostic tool for cancer and neurological diseases could be explored. Overall, the study of DAA has the potential to lead to the development of novel therapies for cancer and neurological disorders.

Synthesis Methods

The synthesis of DAA involves a multi-step process that begins with the reaction of 3,4-difluoroaniline with 1-bromo-3-chloropropane to form 3,4-difluoro-N-(3-chloropropyl)aniline. This intermediate is then reacted with piperidine to form the final product, 2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}acetamide. The synthesis process has been optimized to produce high yields of DAA with high purity.

Scientific Research Applications

DAA has been studied for its potential applications in drug development, specifically in the treatment of cancer and neurological disorders. In cancer research, DAA has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In neurological research, DAA has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. DAA has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function in animal models.

properties

IUPAC Name

2-[3-(3,4-difluoroanilino)piperidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N3O/c14-11-4-3-9(6-12(11)15)17-10-2-1-5-18(7-10)8-13(16)19/h3-4,6,10,17H,1-2,5,7-8H2,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGZXXWEYKYXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)N)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(3,4-Difluorophenyl)amino]-1-piperidinyl}acetamide

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